Cyclopentyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Cyclopentyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 332073-55-9, molecular formula: C₂₆H₃₂BrNO₅) is a hexahydroquinoline derivative characterized by a cyclopentyl ester group, a bromo-substituted phenyl ring with ethoxy and hydroxyl substituents, and a 2-methyl-5-oxo-hexahydroquinoline core . Its synthesis and structural elucidation often involve crystallographic tools like SHELXL and OLEX2, which are widely used for small-molecule refinement and analysis .
Properties
IUPAC Name |
cyclopentyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28BrNO5/c1-3-30-19-12-14(11-16(25)23(19)28)21-20(24(29)31-15-7-4-5-8-15)13(2)26-17-9-6-10-18(27)22(17)21/h11-12,15,21,26,28H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAXDSXAFUCICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OC4CCCC4)C)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386671 | |
| Record name | ST50301055 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5790-56-7 | |
| Record name | ST50301055 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Cyclopentyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps. The synthetic route typically includes the following steps:
Formation of the quinoline core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromo and ethoxy groups: These groups are introduced through substitution reactions using brominating and ethoxylating agents.
Formation of the carboxylate ester: This step involves esterification reactions to introduce the carboxylate group.
Chemical Reactions Analysis
Cyclopentyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromo and ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclopentyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopentyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
Key structural differences among analogs lie in:
- Ester groups: Cyclopentyl (target compound) vs. ethyl (e.g., Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, CAS: o2664) , benzyl (e.g., Benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate) , or methyl (e.g., Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate) .
- Phenyl ring substituents: The target compound features a 3-bromo-5-ethoxy-4-hydroxyphenyl group, whereas analogs may have methoxy (e.g., 4-methoxyphenyl in ), chloro (e.g., Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate ), or unsubstituted phenyl groups.
Physicochemical Properties
- Hydrogen bonding: Analogs like Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline exhibit N—H···O interactions (2.18 Å), stabilizing crystal packing . Similar patterns are expected in the target compound.
- Solubility : Bulkier ester groups (e.g., cyclopentyl vs. ethyl) may reduce aqueous solubility but enhance lipid membrane permeability.
Biological Activity
Cyclopentyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound notable for its potential biological activities. This compound belongs to the hexahydroquinoline class and features a unique molecular structure that includes a cyclopentyl group and various functional groups that contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of bromine and nitrogen. The structural complexity allows for diverse interactions with biological targets, which is critical for its activity in medicinal chemistry.
Research indicates that this compound acts primarily as an inhibitor of kynurenine 3-monooxygenase (KMO) , an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. Inhibition of KMO may reduce neurotoxicity associated with beta-amyloid production and deposition, thus potentially offering therapeutic benefits in neurodegenerative conditions.
Biological Activities
The biological activities attributed to this compound include:
- Neuroprotective Effects : By inhibiting KMO, the compound may protect neuronal cells from damage linked to neurodegenerative processes.
- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which can mitigate oxidative stress—a common factor in various diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that it may also exert anti-inflammatory effects, contributing to its potential therapeutic profile.
Case Studies and Experimental Data
In laboratory settings, this compound has been evaluated for its efficacy in various biological assays:
| Study | Methodology | Findings |
|---|---|---|
| Neuroprotection Study | In vitro assays on neuronal cell lines | Inhibition of KMO led to reduced beta-amyloid toxicity |
| Antioxidant Activity | DPPH radical scavenging assay | Significant reduction in DPPH radical levels indicating strong antioxidant activity |
| Anti-inflammatory Activity | Carrageenan-induced edema model in rats | Reduced paw edema compared to control groups |
These studies highlight the compound's potential as a lead candidate for drug development targeting neurodegenerative diseases.
Potential Applications
Given its biological activities, this compound could be explored for applications in:
- Medicinal Chemistry : As a scaffold for developing new therapeutics aimed at treating Alzheimer's disease and other neurodegenerative disorders.
- Antioxidant Formulations : In formulations designed to combat oxidative stress-related conditions.
- Anti-inflammatory Drugs : As a potential candidate for developing new anti-inflammatory medications.
Q & A
Q. What are the established synthetic routes for this compound, and what intermediates are critical?
The synthesis typically involves a multi-step process:
- Step 1: Condensation of a substituted benzaldehyde (e.g., 3-bromo-5-ethoxy-4-hydroxybenzaldehyde) with a β-keto ester (e.g., cyclopentyl acetoacetate) in the presence of ammonium acetate to form an enamine intermediate .
- Step 2: Cyclization via a Hantzsch-like reaction using a cyclohexanone derivative under acidic or thermal conditions to form the hexahydroquinoline core .
- Step 3: Bromination or functionalization of the phenyl ring, if not pre-installed, using electrophilic reagents (e.g., NBS) . Critical intermediates: The enamine intermediate and the cyclized hexahydroquinoline precursor must be purified via column chromatography (silica gel, ethyl acetate/hexane) to avoid side products .
Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?
- NMR Spectroscopy: 1H/13C NMR to confirm substituent positions and stereochemistry. Aromatic protons (δ 6.5–7.5 ppm) and ester carbonyl (δ ~165 ppm) are key markers .
- X-ray Crystallography: Single-crystal analysis using SHELXL or OLEX2 resolves bond lengths, angles, and hydrogen-bonding networks. For example, the cyclopentyl ester group often exhibits torsional strain, impacting molecular conformation .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+) and bromine isotope patterns .
Q. What preliminary biological assays are recommended for activity screening?
- Enzyme Inhibition: Test against kinases or oxidoreductases (e.g., COX-2) using fluorometric assays. Similar hexahydroquinolines show calcium channel modulation .
- Antimicrobial Activity: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µM concentrations .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the cyclization step?
- Catalyst Screening: Replace traditional acetic acid with Lewis acids (e.g., ZnCl2) or ionic liquids to enhance cyclization efficiency .
- Solvent Effects: Use polar aprotic solvents (e.g., DMF) at 80–100°C to stabilize transition states.
- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes while improving yield by 15–20% . Data Contradiction Note: Conflicting reports on optimal temperatures (60°C vs. 100°C) may arise from solvent polarity differences; replicate conditions from peer-reviewed protocols .
Q. How can discrepancies in NMR data (e.g., split signals) be resolved?
- Dynamic Effects: Use variable-temperature NMR to identify conformational exchange broadening. For example, the cyclopentyl group may cause axial-equatorial ring flipping .
- 2D Techniques: HSQC and HMBC correlations clarify coupling between the quinoline NH and adjacent methyl groups .
- Crystallographic Validation: Compare NMR-derived torsion angles with X-ray structures to resolve ambiguities .
Q. What strategies validate the compound’s interaction with biological targets?
- Molecular Docking: Use AutoDock Vina to model binding to COX-2 or calcium channels. Focus on hydrogen bonds between the phenolic -OH and Arg120/His90 residues .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry with purified proteins .
- Crystallographic Fragment Screening: Co-crystallize the compound with target enzymes to resolve binding modes at 1.5–2.0 Å resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
